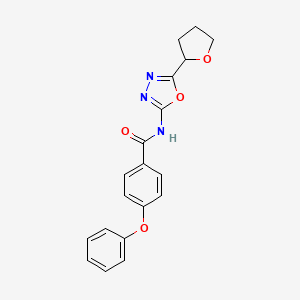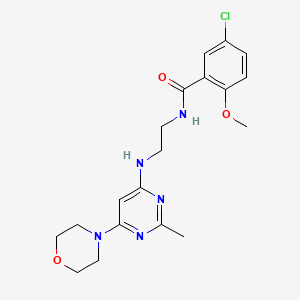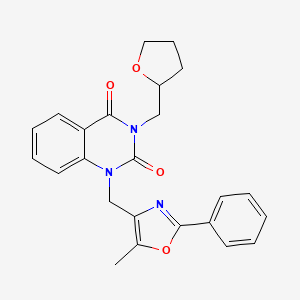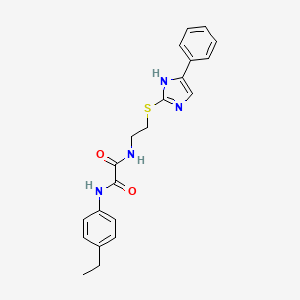
3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a propyl group and a tetrahydroquinoline group, which is a type of heterocyclic compound .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and conditions. The synthesis could potentially involve the formation of the tetrahydroquinoline ring, followed by the introduction of the propyl group, and finally the coupling with the benzamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydroquinoline group could potentially introduce some three-dimensionality .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Antimicrobial Agents : New quinazolines with potential antimicrobial properties have been synthesized, emphasizing the chemical versatility and potential for therapeutic applications of compounds within this class (Desai, Shihora, & Moradia, 2007).
- Analgesic Activity : Compounds bearing a dibromo-methylquinazoline moiety have been synthesized and evaluated for their analgesic activity, indicating the chemical framework's potential for pain management applications (Saad, Osman, & Moustafa, 2011).
- Antibacterial and Antitubercular Activities : Quinazolinone analogs substituted with benzothiophene have shown significant antibacterial and antitubercular activities, highlighting their potential as leads for developing new antibiotics (Rao & Subramaniam, 2015).
Biological and Pharmacological Screening
- Anticancer Evaluation : Studies have synthesized and tested new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities, offering insights into the design of cancer therapeutics (Bondock & Gieman, 2015).
- Bioactive Molecules : Research on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been conducted for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating the compound class's broad pharmacological potential (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research into this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or another field, then future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-2-12-24-13-4-6-17-14-16(8-9-20(17)24)10-11-23-21(25)18-5-3-7-19(22)15-18/h3,5,7-9,14-15H,2,4,6,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUQVLWFPVZYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)




![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)



